4,6-Diisopropyl-5-nitropyrimidin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diisopropyl-5-nitropyrimidin-2-ol is a chemical compound with the molecular formula C10H15N3O3 and a molecular weight of 225.24 g/mol It is characterized by the presence of two isopropyl groups and a nitro group attached to a pyrimidine ring, along with a hydroxyl group at the 2-position
Preparation Methods
The synthesis of 4,6-Diisopropyl-5-nitropyrimidin-2-ol typically involves a multi-step process. One common synthetic route includes the nitration of 4,6-diisopropylpyrimidine-2-ol using a mixture of concentrated sulfuric acid and fuming nitric acid in chloroform at low temperatures (5-30°C) . The resulting nitro compound is then subjected to further reactions, such as hydrogenation in methanol using palladium on carbon (Pd-C) as a catalyst, followed by esterification with ethyl bromoacetate in the presence of potassium carbonate and dimethylformamide .
Chemical Reactions Analysis
4,6-Diisopropyl-5-nitropyrimidin-2-ol undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be hydrogenated to form different derivatives.
Substitution: The hydroxyl group at the 2-position can be substituted with other functional groups using suitable reagents and conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd-C), ethyl bromoacetate, and potassium carbonate . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,6-Diisopropyl-5-nitropyrimidin-2-ol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Diisopropyl-5-nitropyrimidin-2-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The isopropyl groups may influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
4,6-Diisopropyl-5-nitropyrimidin-2-ol can be compared with other similar compounds, such as:
4,6-Dichloro-5-nitropyrimidine: This compound has chlorine atoms instead of isopropyl groups, which affects its reactivity and applications.
4,6-Dimethyl-5-nitropyrimidine: The presence of methyl groups instead of isopropyl groups results in different chemical properties and uses.
Properties
IUPAC Name |
5-nitro-4,6-di(propan-2-yl)-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-5(2)7-9(13(15)16)8(6(3)4)12-10(14)11-7/h5-6H,1-4H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPFNLANPSGQNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NC(=O)N1)C(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.